molecular formula C7H7NOS B574270 2-Propenal,  3-(4-methyl-2-thiazolyl)- CAS No. 190834-45-8

2-Propenal, 3-(4-methyl-2-thiazolyl)-

Cat. No.: B574270
CAS No.: 190834-45-8
M. Wt: 153.199
InChI Key: PGGKNMNCWJHJCY-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and α,β-Unsaturated Carbonyl Systems

The compound 2-Propenal, 3-(4-methyl-2-thiazolyl)- is a member of two important classes of organic molecules: heterocyclic compounds and α,β-unsaturated carbonyl systems. Heterocyclic chemistry is a vast field focusing on cyclic compounds containing atoms of at least two different elements in their rings. mdpi.com The thiazole (B1198619) ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a prominent scaffold in this domain. mdpi.comnih.gov Thiazoles are found in numerous biologically active molecules, including vitamin B1 (thiamine) and the antibiotic penicillin, highlighting their biochemical importance. globalresearchonline.netnih.gov

Simultaneously, the molecule features an α,β-unsaturated carbonyl group, specifically a propenal moiety. This functional group consists of a carbonyl group conjugated with a carbon-carbon double bond. nih.gov This conjugation results in a unique electronic structure where the electrophilic character of the carbonyl carbon is extended to the β-carbon. mdpi.com This reactivity allows for nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition), making these systems versatile intermediates in organic synthesis. mdpi.com The combination of the electron-rich, aromatic thiazole ring with the electron-deficient propenal system in 2-Propenal, 3-(4-methyl-2-thiazolyl)- creates a molecule with distinct electronic and reactive properties.

Significance of Thiazole-Containing Conjugated Structures in Academic Research

Thiazole-containing conjugated structures are a focal point of intensive research due to their wide array of pharmacological activities. nih.gov The thiazole nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity. nih.gov Its derivatives have demonstrated a broad spectrum of effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netresearchgate.net

The conjugation of the thiazole ring with other systems, such as the propenal group, often enhances or modulates this biological activity. This enhancement is attributed to the ability of the extended π-system to interact with various biological targets like enzymes and receptors. nih.gov Research has shown that modifying the substituents on the thiazole ring or the conjugated side chain can fine-tune the pharmacological profile of the resulting molecule. nih.govresearchgate.net For instance, the synthesis of various thiazolyl-propenone derivatives has been a strategy to develop new potential anticancer and antimicrobial agents.

Overview of Research Directions for 2-Propenal, 3-(4-methyl-2-thiazolyl)- and Analogous Compounds

While specific research exclusively targeting 2-Propenal, 3-(4-methyl-2-thiazolyl)- is not extensively documented in publicly available literature, the research directions for its analogs are well-established and provide a clear roadmap for future investigations. The primary areas of research for this class of compounds include:

Synthesis of Novel Derivatives: A major research thrust is the synthesis of new analogs by modifying the core structure. This involves introducing various substituents onto the thiazole ring or the propenal moiety. A common synthetic route is the Claisen-Schmidt condensation between a thiazole aldehyde (like 2-formyl-4-methylthiazole) and a ketone or another aldehyde. researchgate.net This allows for the creation of a diverse library of compounds for biological screening.

Pharmacological Evaluation: A significant portion of research is dedicated to evaluating the biological activities of these compounds. Based on the known properties of thiazole derivatives, key areas of investigation include:

Anticancer Activity: Many thiazole derivatives are screened for their ability to inhibit the growth of various cancer cell lines. nih.gov Studies often include mechanistic investigations to understand how these compounds induce cell death (apoptosis) or inhibit cell cycle progression. nih.gov

Antimicrobial Activity: The search for new antibiotics and antifungals is a critical area, and thiazolyl-propenal structures are promising candidates. researchgate.net Research involves determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. researchgate.net

Anti-inflammatory Activity: Some thiazole-containing compounds have shown potential as anti-inflammatory agents, and new derivatives are often tested in relevant biological assays. researchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves correlating the chemical structure of the synthesized analogs with their observed biological activity. nih.gov By systematically changing parts of the molecule and observing the effect on its potency, researchers can identify the key structural features required for a specific biological effect. This knowledge guides the design of more potent and selective compounds.

The table below presents data for compounds analogous to 2-Propenal, 3-(4-methyl-2-thiazolyl)-, specifically 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which share the core thiazolyl-propenone structure. This data, from a study by Guda et al. (2022), illustrates the type of characterization and biological activity that would be relevant for the title compound.

Table 1: Physicochemical and Biological Data for Analogous Thiazolyl-Propenone Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Anticancer Activity (IC₅₀ in µM)
1-(2-Amino-4-methylthiazol-5-yl)-3-(4-methylphenyl)-propenone C₁₄H₁₄N₂OS 258.34 264-266 Data not available
1-(2-Amino-4-methylthiazol-5-yl)-3-(4-methoxyphenyl)-propenone C₁₄H₁₄N₂O₂S 274.34 240-242 Data not available
1-(2-Amino-4-methylthiazol-5-yl)-3-(3-hydroxy-4-methoxyphenyl)-propenone C₁₄H₁₄N₂O₃S 290.34 232-234 Data not available

Source: Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

This structured research approach, combining synthesis, biological testing, and SAR analysis, is essential for unlocking the full therapeutic potential of 2-Propenal, 3-(4-methyl-2-thiazolyl)- and its derivatives.

Properties

CAS No.

190834-45-8

Molecular Formula

C7H7NOS

Molecular Weight

153.199

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)prop-2-enal

InChI

InChI=1S/C7H7NOS/c1-6-5-10-7(8-6)3-2-4-9/h2-5H,1H3

InChI Key

PGGKNMNCWJHJCY-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)C=CC=O

Synonyms

2-Propenal, 3-(4-methyl-2-thiazolyl)-

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Thiazolyl Propenal Scaffolds

Established Synthetic Pathways for 2-Propenal, 3-(4-methyl-2-thiazolyl)- and its Analogs

The synthesis of the target compound and its analogs relies on a foundation of classic and modern organic reactions. These pathways are typically convergent, involving the separate construction of the thiazole (B1198619) heterocycle and the subsequent elaboration of the propenal side chain.

Thiazole Ring Formation Strategies, Including Hantzsch Synthesis Variations

The formation of the 2,4-disubstituted thiazole core is a critical step in the synthesis of 2-Propenal, 3-(4-methyl-2-thiazolyl)-. The Hantzsch thiazole synthesis remains a cornerstone method for this transformation. google.com This reaction classically involves the condensation of an α-haloketone with a thioamide. google.comresearchgate.net

In a typical approach to form the necessary precursor, 4-methyl-2-thiazolecarboxaldehyde, a variation of the Hantzsch synthesis is employed. The reaction would utilize an appropriate α-halocarbonyl compound and thioacetamide. A key starting material for this synthesis is an alpha-haloketone which reacts with a thioamide. google.com One-pot, multi-component procedures have been developed for Hantzsch thiazole synthesis, sometimes under solvent-free conditions, which can improve efficiency and yield. researchgate.net For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea (B124793) and substituted benzaldehydes demonstrates a modern, efficient approach to creating complex thiazole derivatives. researchgate.net

Table 1: Hantzsch Synthesis Variations for Thiazole Formation

Reactant 1 Reactant 2 Conditions Product Type
α-Haloketone Thioamide Typically reflux in ethanol 2,4-Disubstituted Thiazole
α-Chloroglycinates Thiobenzamides Mild, catalyst-free 2,4-Disubstituted-5-acylamino-1,3-thiazoles researchgate.net
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea Ultrasonic irradiation, reusable catalyst Substituted Hantzsch thiazole derivatives researchgate.net

The versatility of the Hantzsch synthesis and its modern variations allows for the preparation of a wide range of thiazole building blocks necessary for the synthesis of the target propenal compounds.

Aldol (B89426) Condensation and Wittig-Type Reactions for Propenal Moiety Elaboration

Once the 4-methyl-2-thiazolecarboxaldehyde intermediate is secured, the propenal side chain is constructed. Two primary and highly effective methods for this carbon-carbon bond formation are the Aldol Condensation and the Wittig reaction.

The Aldol Condensation is a fundamental reaction that forms a β-hydroxy aldehyde or ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com In this context, a crossed or mixed aldol condensation, specifically a Claisen-Schmidt condensation, is employed. libretexts.orglibretexts.org This involves the reaction of 4-methyl-2-thiazolecarboxaldehyde (an aromatic-like aldehyde with no α-hydrogens) with acetaldehyde (B116499) in the presence of a base. libretexts.org The initial aldol addition product readily undergoes dehydration, often with gentle heating, to yield the conjugated 2-Propenal, 3-(4-methyl-2-thiazolyl)- system. libretexts.orgyoutube.com The stability of the resulting conjugated enone system is a significant driving force for the reaction. libretexts.org

The Wittig Reaction offers a highly reliable and stereoselective alternative for alkene synthesis. libretexts.org This method provides absolute control over the location of the newly formed double bond. libretexts.orglibretexts.org The synthesis of 2-Propenal, 3-(4-methyl-2-thiazolyl)- via the Wittig reaction involves the reaction of 4-methyl-2-thiazolecarboxaldehyde with a phosphorus ylide (also called a phosphorane), such as formylmethylenetriphenylphosphorane. libretexts.org The ylide is typically prepared by treating the corresponding phosphonium (B103445) salt with a strong base like butyllithium. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a four-membered oxaphosphetane intermediate which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgwikipedia.org

Table 2: Comparison of Propenal Elaboration Methods

Method Key Reagents Intermediate Key Features
Aldol Condensation 4-Methyl-2-thiazolecarboxaldehyde, Acetaldehyde, Base (e.g., NaOH) β-Hydroxy aldehyde Forms conjugated system upon dehydration libretexts.orglibretexts.org

Specific Coupling and Cyclization Reactions for Thiazolyl-Propenal Architectures

Modern synthetic chemistry has introduced powerful coupling and cyclization reactions that can be adapted to construct thiazolyl-propenal systems. While direct one-step syntheses of the entire architecture are rare, these methods are invaluable for creating advanced precursors. For example, palladium-catalyzed cross-coupling reactions could be envisioned to link a pre-functionalized thiazole with a propenal synthon. Copper-catalyzed methods have also been developed for the direct arylation of heterocycle C-H bonds, which could be applied to building more complex analogs. organic-chemistry.org Furthermore, novel cyclization strategies, such as the condensation of oximes, anhydrides, and potassium thiocyanate, provide innovative routes to the thiazole core itself under mild conditions. organic-chemistry.org

Derivatization Strategies and Analogue Synthesis for Functional Exploration

Derivatization of the 2-Propenal, 3-(4-methyl-2-thiazolyl)- scaffold is crucial for modulating its physicochemical and biological properties. Modifications can be targeted at the reactive propenal unit or the thiazole ring.

Modification at the Propenal Aldehyde and Alkenyl Moieties

The propenal moiety contains two highly reactive functional groups: an aldehyde and a conjugated alkene. This duality allows for a wide range of chemical transformations.

Aldehyde Modifications: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, reduced to a primary allylic alcohol, or converted into imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, or hydrazine (B178648) derivatives, respectively.

Alkenyl Modifications: The α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition). The carbon-carbon double bond can also be selectively reduced via catalytic hydrogenation to yield the saturated aldehyde, 3-(4-methyl-2-thiazolyl)propanal.

These modifications allow for the introduction of new functional groups and changes in the electronic and steric profile of the side chain.

Substituent Effects and Introduction on the 4-Methylthiazole Ring

Studies on related thiazole-containing compounds have shown that the nature and position of substituents are critical. For instance, the presence of electron-withdrawing groups (e.g., -NO2) or electron-donating groups (e.g., -OCH3) on an aryl substituent attached to the thiazole ring can be beneficial for biological activity. nih.gov The position of these substituents is also a key determinant; for example, an amino group in the ortho or para position of a phenyl substituent can be advantageous for activity, while a meta position may cause a loss of potency. nih.gov Even a simple methyl group can have a significant impact, with its position potentially influencing the metabolic pathways of the molecule. researchgate.net

The primary site for electrophilic substitution on the 2,4-disubstituted thiazole ring is the C5 position. Halogenation (e.g., bromination) or nitration can introduce functional handles at this position, which can then be used for further modifications, such as metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups.

Table 3: Common Compound Names Mentioned

Compound Name
2-Propenal, 3-(4-methyl-2-thiazolyl)-
4-Methyl-2-thiazolecarboxaldehyde
Triphenylphosphine
Butyllithium
Triphenylphosphine oxide
Acetaldehyde
Thioacetamide
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Thiourea
3-(4-methyl-2-thiazolyl)propanal
Cinnamaldehyde

Synthesis of Hybrid Systems and Conjugates Containing the Thiazolyl-Propenal Core

The inherent reactivity of the α,β-unsaturated carbonyl system in the thiazolyl-propenal scaffold makes it a prime candidate for the synthesis of diverse hybrid molecules and bioconjugates. The electrophilic nature of the double bond and the carbonyl carbon allows for a variety of addition and condensation reactions, enabling the covalent linkage of the thiazolyl-propenal core to other molecular entities.

A prevalent strategy for constructing hybrid systems involves the Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic or heterocyclic aldehyde. acs.orgnih.govmdpi.comasianpubs.org This method is fundamental to the formation of the propenal bridge that characterizes chalcones. By employing 1-(2-phenylthiazol-4-yl)ethanone as a key intermediate, a series of 3-(arylidene)-1-(2-phenylthiazol-4-yl)prop-2-en-1-ones can be synthesized. nih.gov This approach allows for the introduction of a wide range of substituents on the aryl ring, thereby creating a library of hybrid molecules with varied electronic and steric properties. The synthesis is typically carried out in a cost-effective manner using a molecular hybrid approach in a two-step process. nih.gov

Another significant synthetic route is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. banglajol.inforesearchgate.netorganic-chemistry.orgscielo.br This reaction is particularly useful for synthesizing derivatives with a cyano group or other electron-withdrawing groups attached to the propenal moiety. For instance, the condensation of 4-methyl-2-thiazolecarboxaldehyde with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield a variety of functionalized thiazolyl-propenal derivatives. banglajol.inforesearchgate.net These derivatives can then serve as precursors for more complex hybrid systems.

The synthesis of more elaborate hybrid molecules often involves multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. This approach is highly efficient and aligns with the principles of green chemistry. For example, novel pyrazole-based azoles have been synthesized via a multi-component reaction under controlled microwave heating conditions, showcasing the utility of MCRs in generating complex heterocyclic hybrids. nih.gov

Furthermore, the thiazolyl-propenal core can be incorporated into larger systems through the formation of bioconjugates. The maleimide (B117702) group is a well-known reactive handle for cysteine-specific bioconjugation. youtube.com While direct examples with "2-Propenal, 3-(4-methyl-2-thiazolyl)-" are not extensively documented, the principle of Michael addition of a thiol from a cysteine residue in a protein to the electrophilic double bond of the propenal system is a viable strategy for creating protein-small molecule conjugates.

The following table summarizes representative examples of synthetic methodologies used to create hybrid systems based on the thiazolyl-propenal scaffold.

Starting MaterialsReaction TypeKey Reagents/ConditionsProduct TypeReference
1-(2-phenylthiazol-4-yl)ethanone, Substituted aromatic aldehydesClaisen-Schmidt CondensationNaOH, EthanolThiazole-Chalcone Hybrids nih.gov, mdpi.com
2,4-dichlorothiazole-5-carboxaldehyde, Substituted aromatic ketonesClaisen-Schmidt CondensationGlacial acetic acid, HCl, Ethanol, RefluxThiazole-Chalcone Hybrids mdpi.com, nih.gov
Benzamide thiazoyl ketones, Substituted aromatic/heteroaromatic aldehydesClaisen-Schmidt Condensation2.5 N NaOH, EthanolChalcone-Thiazole Hybrids acs.org, nih.gov
Aromatic aldehydes, Active methylene compounds (e.g., malononitrile)Knoevenagel CondensationBase catalyst (e.g., Urea (B33335), EDDA), Microwave or Room Temp.Substituted Olefins banglajol.info, organic-chemistry.org
Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halidesMulti-component ReactionMicrowave irradiation, Chitosan catalystThiazolyl-Pyridazinediones nih.gov
5-(4-ethynyl-1-phenyl-1H-pyrazol-3-yl)-4-methyl-2-aryl-1,3-thiazole, Benzyl azideClick Reaction-Thiazolyl-pyrazolyl-1,2,3-triazole derivatives nih.gov

Exploration of Green Chemistry Principles in the Synthesis of Thiazolyl-Propenal Derivatives

The application of green chemistry principles to the synthesis of thiazolyl-propenal derivatives and their hybrids is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of alternative energy sources, environmentally benign solvents and catalysts, and the development of one-pot, multi-component reactions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govnih.govpensoft.netjocpr.comresearchgate.net The synthesis of various heterocyclic compounds, including thiazole derivatives, has been successfully achieved using microwave irradiation. For instance, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones was developed using microwave irradiation in the presence of chitosan, a biodegradable and renewable biopolymer, as a catalyst. nih.gov This method not only accelerates the reaction but also employs an eco-friendly catalyst. Similarly, the Knoevenagel condensation of aldehydes with active methylene compounds has been efficiently carried out under microwave irradiation in solvent-free conditions, offering a green alternative to traditional methods that often use volatile organic solvents. banglajol.inforesearchgate.net

Ultrasound-assisted synthesis is another green technique that utilizes the energy of acoustic cavitation to promote chemical reactions. nih.govscilit.comnih.govresearchgate.netrsc.org This method often leads to shorter reaction times and higher yields under milder conditions. The synthesis of thiazole derivatives has been achieved using ultrasonic irradiation, sometimes in conjunction with eco-friendly biocatalysts like modified chitosan. nih.govnih.govresearchgate.net This approach not only enhances the reaction rate but also promotes the use of sustainable catalytic systems. The synthesis of hybrid quinoline-imidazole derivatives has also been demonstrated to be more efficient under ultrasound irradiation compared to conventional heating, highlighting the broad applicability of this green technique. rsc.org

The use of green solvents and catalysts is another cornerstone of green chemistry. Ionic liquids, for example, have been explored as environmentally benign reaction media for the Knoevenagel condensation due to their low volatility, thermal stability, and recyclability. organic-chemistry.org The use of ethylenediammonium diacetate (EDDA) as a catalyst in an ionic liquid has been shown to be an efficient and recyclable system for this transformation. organic-chemistry.org Furthermore, the use of biodegradable and readily available catalysts like urea for the Knoevenagel condensation under solvent-free microwave conditions represents a significant step towards more sustainable chemical synthesis. banglajol.info

The following table provides a comparative overview of conventional versus green synthetic methods for reactions relevant to the synthesis of thiazolyl-propenal derivatives.

Reaction TypeConventional MethodGreen MethodAdvantages of Green MethodReference
Knoevenagel CondensationBase catalyst in organic solvents (e.g., piperidine (B6355638) in ethanol)Urea catalyst, Microwave, Solvent-freeReduced reaction time, solvent-free, readily available and inexpensive catalyst banglajol.info
Thiazole SynthesisConventional heating, organic solventsUltrasound irradiation, Chitosan-based biocatalystShorter reaction times, higher yields, use of a renewable and biodegradable catalyst nih.gov, nih.gov
Multi-component ReactionsStepwise synthesis with isolation of intermediatesOne-pot microwave-assisted synthesisHigher efficiency, reduced waste, shorter overall synthesis time nih.gov, nih.gov
Knoevenagel CondensationVolatile organic solventsIonic liquid (e.g., [bmim]BF4) as solvent, recyclable catalyst (EDDA)Recyclable solvent and catalyst, faster reaction times, higher yields organic-chemistry.org
Hybrid Quinoline SynthesisConventional thermal heatingUltrasound irradiationReduced reaction time, lower energy consumption, improved yields rsc.org

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of 2-Propenal, 3-(4-methyl-2-thiazolyl)- would be expected to show distinct signals corresponding to each unique proton environment. The aldehydic proton of the propenal group would likely appear as a doublet in the downfield region, typically around 9.5-10.0 ppm. The vinylic protons would produce a complex splitting pattern in the range of 6.0-8.0 ppm, with coupling constants indicative of their cis or trans relationship. The thiazole (B1198619) ring proton would resonate in the aromatic region, and the methyl group protons on the thiazole ring would appear as a singlet further upfield.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically above 190 ppm. The sp² hybridized carbons of the alkene and the thiazole ring would resonate between 110 and 160 ppm. The methyl carbon would be found in the upfield region of the spectrum.

For illustrative purposes, ¹H NMR data for the related compound acrolein shows a doublet for the aldehydic proton at 9.49 ppm. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of 2-Propenal, 3-(4-methyl-2-thiazolyl)- would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically found around 1680-1700 cm⁻¹. The C=C stretching of the propenal moiety and the thiazole ring would appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the vinyl, aromatic, and methyl groups would be observed above and below 3000 cm⁻¹, respectively.

For comparison, the IR spectrum of the parent compound acrolein exhibits characteristic vibrational bands that confirm its functional groups. chemicalbook.com Similarly, IR data for 2-methyl-2-thiazoline (B147230) shows absorptions related to the thiazole ring structure. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often give strong Raman signals.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

The mass spectrum of 2-Propenal, 3-(4-methyl-2-thiazolyl)- would show a molecular ion peak corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition. The fragmentation pattern would likely involve the loss of the formyl group (CHO), the methyl group (CH₃), and cleavage of the bond between the propenal and thiazole moieties, providing valuable structural clues.

Mass spectral data is available for related compounds such as thiazole, 4-methyl-2-(1-methylethyl)-, which can offer insights into the fragmentation behavior of the thiazole ring system. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended π-conjugation in 2-Propenal, 3-(4-methyl-2-thiazolyl)-, arising from the propenal system and the thiazole ring, would be expected to result in absorption bands in the UV-Vis region. The λ(max) values would be indicative of the extent of conjugation.

For instance, the UV-Vis spectrum of the parent thiazole molecule has been recorded and shows absorption bands that are characteristic of its electronic structure. nist.gov The conjugation with the propenal group in the target molecule would be expected to shift these absorptions to longer wavelengths.

Computational and Theoretical Investigations of 2 Propenal, 3 4 Methyl 2 Thiazolyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Propenal, 3-(4-methyl-2-thiazolyl)-, DFT calculations could provide valuable insights into its geometry, orbital energies, and reactivity.

Electronic Structure: DFT calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO gap. This information is crucial for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Conformational Analysis: The molecule's flexibility, primarily due to the bond linking the thiazole (B1198619) and propenal moieties, can be explored using DFT. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformations (energy minima) and the transition states between them. This is fundamental to understanding how the molecule might interact with other molecules.

Table 1: Hypothetical DFT Calculation Outputs for 2-Propenal, 3-(4-methyl-2-thiazolyl)-

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions
Most Stable ConformationPlanarAffects packing in solid state and receptor binding

This table presents hypothetical data to illustrate the type of information that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of 2-Propenal, 3-(4-methyl-2-thiazolyl)- in a relevant environment (e.g., in water) would reveal its dynamic behavior over time.

Conformational Landscapes: MD simulations can explore the accessible conformations of the molecule, providing a dynamic picture of its flexibility. This goes beyond the static view from DFT by showing how the molecule transitions between different shapes at a given temperature.

Dynamic Behavior: These simulations can also provide information on vibrational motions, rotational dynamics, and interactions with solvent molecules. This is crucial for understanding how the molecule behaves in a biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity. For 2-Propenal, 3-(4-methyl-2-thiazolyl)-, a QSAR model could be developed if a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition, antimicrobial activity) were available.

Descriptor Calculation: The first step involves calculating various molecular descriptors for a series of thiazole derivatives, including electronic, steric, and hydrophobic properties.

Model Building: Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity.

Activity Prediction: This model could then be used to predict the potential biological activity of 2-Propenal, 3-(4-methyl-2-thiazolyl)-.

Quantitative Structure-Retention Relationship (QSRR) Analysis in Chromatographic Studies

Similar to QSAR, Quantitative Structure-Retention Relationship (QSRR) analysis is used to predict the behavior of chemical compounds in chromatographic systems.

Predicting Retention Time: By correlating molecular descriptors with experimentally determined retention times of a series of related compounds, a QSRR model could predict the retention time of 2-Propenal, 3-(4-methyl-2-thiazolyl)- on a specific chromatographic column. This is useful for analytical method development.

Molecular Docking and Binding Interaction Analysis with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Binding Pose Prediction: If a potential biological target (e.g., a protein receptor or enzyme) for 2-Propenal, 3-(4-methyl-2-thiazolyl)- were identified, molecular docking could be used to predict how it fits into the target's binding site.

Interaction Analysis: The results would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is invaluable for understanding the mechanism of action and for designing more potent analogs. Thiazole-containing compounds have been studied for their interaction with various biological targets, and similar studies could be applied here.

Table 2: Illustrative Molecular Docking Results for 2-Propenal, 3-(4-methyl-2-thiazolyl)- with a Hypothetical Protein Target

ParameterResultImplication
Binding Energy-7.2 kcal/molIndicates a potentially stable interaction
Key Interacting ResiduesTYR 123, PHE 256Highlights important amino acids in the binding site
Hydrogen BondsN of thiazole with TYR 123A key stabilizing interaction
Hydrophobic InteractionsMethyl group with PHE 256Contributes to binding affinity

This table is a hypothetical representation of data that could be obtained from a molecular docking study.

Principal Component Analysis (PCA) in Chemical Space and Activity Prediction

Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components.

Chemical Space Analysis: In the context of a library of thiazole derivatives, PCA can be used to visualize their distribution in "chemical space" based on their molecular descriptors. This can help in understanding the diversity of the compound set.

Activity Prediction: When combined with biological activity data, PCA can help to identify the key structural features that differentiate active from inactive compounds.

Exploration of Biological Activities and Mechanistic Insights Preclinical Focus

Antimicrobial Activity Investigations (In Vitro and Preclinical Models)

Thiazole-containing compounds have demonstrated a wide spectrum of antimicrobial activities, and their derivatives are continually being explored for their potential to combat various pathogens. researchgate.net The thiazole (B1198619) nucleus is thought to exert its antimicrobial effects by interfering with the biosynthesis of bacterial lipids, among other mechanisms. researchgate.net

Antibacterial Mechanisms of Action and Target Identification

The antibacterial action of thiazole-based chalcones has been attributed to the inhibition of essential bacterial enzymes. Docking studies have suggested that DNA gyrase, specifically the GyrB subunit, and MurA are potential targets for these compounds, which would disrupt DNA replication and cell wall biosynthesis, respectively. nih.gov Some heterocyclic chalcone (B49325) analogues have shown the ability to dramatically increase the activity of conventional antibiotics like oxacillin (B1211168) and vancomycin (B549263) against resistant strains such as MRSA, indicating a synergistic effect. mdpi.com

Antifungal Mechanisms and Associated Cellular Pathways

Thiazole derivatives have also been evaluated for their antifungal properties. nih.gov Many of these compounds have demonstrated significantly higher activity than reference drugs like bifonazole (B1667052) and ketoconazole (B1673606) in preclinical studies. nih.gov While the precise cellular pathways are still under investigation, the broad-spectrum antifungal activity suggests a mechanism that targets fundamental fungal processes.

Antiviral Potentials and Elucidation of Action Mechanisms

While the primary focus of many studies on thiazole-chalcones has been on their antibacterial and antifungal activities, the broader class of chalcones has been reported to possess antiviral properties. mdpi.com However, specific preclinical data detailing the antiviral potential and mechanisms of action for 2-Propenal, 3-(4-methyl-2-thiazolyl)- or its close analogs are not extensively available in the current body of scientific literature.

Anticancer Activity in Cell-Based and Preclinical Animal Models

The anticancer potential of thiazole-chalcone hybrids is an active area of research, with numerous studies reporting on their cytotoxic effects against various cancer cell lines. ukaazpublications.comnih.gov The combination of the thiazole ring and the chalcone scaffold appears to be a promising strategy for the development of novel anticancer agents. researchgate.net

Cellular Target Identification and Perturbation of Signaling Pathways

A primary mechanism by which thiazole-chalcones exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govrjlbpcs.com Tubulin is a critical component of the cytoskeleton involved in mitosis, and its disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov Molecular docking studies have indicated that these compounds can bind to the colchicine (B1669291) binding site of tubulin. rjlbpcs.comnih.gov

Some thiazole-based chalcones have also been found to act as non-intercalative topoisomerase II catalytic inhibitors. researchgate.net Furthermore, certain derivatives have demonstrated the ability to inhibit Cyclin-Dependent Kinases (CDKs), such as CDK1, CDK2, and CDK4, which are crucial for cell cycle progression. researchgate.net The induction of apoptosis by these compounds is often associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, alongside an elevation in the levels of active caspase-3 and the tumor suppressor p53. researchgate.net

Structure-Activity Relationships (SAR) Governing Anticancer Efficacy

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the anticancer efficacy of thiazole-chalcones. The nature and position of substituents on the aryl rings of the chalcone moiety play a significant role in their cytotoxic activity. nih.gov

Generally, the presence of electron-withdrawing groups on the phenyl ring of the chalcone tends to enhance cytotoxic activity, whereas electron-donating groups may decrease it. nih.gov For instance, compounds with halogen substitutions, such as 2,4-difluorophenyl and 2,4-dichlorophenyl groups, have shown potent antiproliferative activity. ukaazpublications.com The introduction of a 4-methoxyphenyl (B3050149) moiety has also been associated with strong cytotoxicity against several cancer cell lines. ukaazpublications.com

The substitution pattern on the thiazole ring is also critical. The presence of a methyl group at the 4-position of the thiazole ring, as seen in the subject compound, is a common feature in many biologically active thiazole-chalcones. ukaazpublications.comnih.gov

Table 1: Investigated Biological Activities of Thiazolyl-Chalcone Derivatives (Preclinical Data)

Compound ClassBiological ActivityModel SystemKey FindingsCitations
Thiazolyl-ChalconesAntibacterialIn VitroInhibition of DNA gyrase and MurA suggested by docking studies. nih.gov
Thiazolyl-ChalconesAntifungalIn VitroPotent activity against various fungal strains, often exceeding reference drugs. nih.gov
Thiazolyl-ChalconesAnticancerCancer Cell LinesInhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.govnih.gov
Thiazolyl-ChalconesAnticancerCancer Cell LinesInhibition of CDKs and modulation of apoptotic proteins (Bax, Bcl-2, caspase-3, p53). researchgate.net

Anti-inflammatory and Antioxidant Properties and Underlying Biological Mechanisms

Currently, there is a lack of specific scientific literature detailing the anti-inflammatory and antioxidant properties of the compound 2-Propenal, 3-(4-methyl-2-thiazolyl)-. While research into related thiazole-containing structures has shown promise in these areas, direct studies on this specific molecule are not presently available. For instance, various derivatives of thiazole have been investigated for their potential to mitigate inflammation and oxidative stress. Some studies have synthesized and evaluated novel thiazole derivatives, demonstrating their anti-inflammatory and analgesic activities in preclinical models. nih.govmdpi.comnih.gov Similarly, other research has focused on the antioxidant potential of different thiazole-based compounds, noting their ability to scavenge free radicals. nih.govnih.govresearchgate.net However, these findings are related to broader classes of thiazole compounds and cannot be directly extrapolated to 2-Propenal, 3-(4-methyl-2-thiazolyl)-.

Plant Growth Regulatory Effects and Agronomic Research Applications

There is no available scientific data concerning the plant growth regulatory effects or any agronomic research applications of 2-Propenal, 3-(4-methyl-2-thiazolyl)-. Research in this area has not been published in the available scientific literature.

Investigation of Receptor Binding and Modulatory Effects in Preclinical Systems

Information regarding the investigation of receptor binding and any potential modulatory effects of 2-Propenal, 3-(4-methyl-2-thiazolyl)- in preclinical systems is not available in published scientific research.

Role in Chemical Biology and Drug Discovery Research Preclinical Framework

Utilization as a Chemical Probe for Illuminating Biological Processes

The propenal moiety of 2-Propenal, 3-(4-methyl-2-thiazolyl)- is an α,β-unsaturated carbonyl, a class of compounds known to be reactive and capable of interacting with biological molecules. This reactivity forms the basis of their use as chemical probes to investigate cellular processes. These probes are designed to mimic the parent compound's reactivity while incorporating a tag for detection and analysis.

A key strategy involves the synthesis of alkyne-tagged versions of α,β-unsaturated carbonyls. These "click-chemistry probes" can be introduced into cellular systems, where they react with their biological targets. The alkyne tag then allows for the attachment of a reporter molecule, such as a fluorophore, through a highly specific and efficient click reaction. This enables the visualization of the probe's distribution within cells and the identification of its binding partners. nih.gov

This approach has been successfully used to study the cellular targets of compounds like dimethylfumarate, a clinically used α,β-unsaturated carbonyl. By using an alkyne-tagged probe, researchers have been able to visualize its adducts with various intracellular proteins, including those in the cytoskeleton and nucleus. nih.gov One of the identified targets was the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov This demonstrates the power of such probes to elucidate the mechanism of action of bioactive molecules.

While specific studies on a chemical probe derived from 2-Propenal, 3-(4-methyl-2-thiazolyl)- are not detailed in the provided information, the established methodology for other α,β-unsaturated carbonyls provides a clear blueprint for its potential application in this area. A suitably designed probe based on this scaffold could be instrumental in identifying its unique cellular interactome and uncovering its effects on biological pathways. A chemical probe is a vital tool for understanding the function of a protein by allowing for rapid and reversible inhibition, which is complementary to genetic methods like CRISPR. nih.gov

Scaffold for Lead Compound Identification and Optimization in Preclinical Drug Discovery

The thiazole (B1198619) ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds and can interact with a variety of biological targets. researchgate.netresearchgate.net This makes the 2-Propenal, 3-(4-methyl-2-thiazolyl)- structure an attractive starting point for the design and synthesis of new therapeutic agents. The combination of the versatile thiazole core with the reactive propenal group offers multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

In the preclinical setting, libraries of compounds based on a common scaffold are synthesized and screened for activity against a specific biological target or in a phenotypic assay. For instance, derivatives of thiazolidinedione, a related thiazole-containing heterocycle, have been extensively explored, leading to the identification of compounds with a wide range of therapeutic applications. nih.gov

The process of lead optimization involves systematically modifying the structure of an initial "hit" compound to improve its drug-like properties. This can involve altering substituents on the thiazole ring or modifying the propenal moiety of 2-Propenal, 3-(4-methyl-2-thiazolyl)- to fine-tune its reactivity and selectivity. A study on N-substituted 2-(4-pyridinyl)thiazole carboxamides demonstrated a successful optimization process. Through structure-activity relationship (SAR) studies, where different chemical groups were introduced and their effect on biological activity was measured, researchers identified a lead compound with potent anti-angiogenic effects. nih.gov

Table 1: Example of Lead Optimization of a Thiazole Scaffold

Strategies for Target Engagement and Validation in Drug Discovery Research

Once a lead compound with promising biological activity is identified, it is crucial to confirm that it exerts its effects by interacting with the intended molecular target. This process is known as target engagement and validation. Several strategies are employed in preclinical research to achieve this.

One common approach is the use of biochemical assays to measure the direct interaction between the compound and the purified target protein. For example, in a study of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide derivatives, researchers used an enzymatic assay to determine the inhibitory potency of their compounds against various isoforms of human carbonic anhydrase. nih.govresearchgate.net This allowed them to establish a direct link between the chemical structure and the inhibition of the target enzyme.

Cellular thermal shift assays (CETSA) represent another powerful technique for confirming target engagement in a more physiological context. This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cells treated with the compound of interest and then measuring the amount of soluble target protein, researchers can determine if the compound has engaged its target within the cell.

Furthermore, genetic approaches such as gene silencing (e.g., RNA interference) or gene knockout can be used to validate the target. If reducing the expression of the target protein phenocopies the effects of the compound, it provides strong evidence that the compound's activity is mediated through that target.

Development of Novel Therapeutic Strategies Based on Thiazolyl-Propenal Scaffolds (Excluding Human Clinical Trials)

The versatility of the thiazolyl-propenal scaffold lends itself to the development of novel therapeutic strategies for a variety of diseases, with a significant focus on cancer and infectious diseases in the preclinical arena. The thiazole ring is a key component of numerous approved drugs, including antibiotics and anticancer agents. researchgate.net

Preclinical studies have explored the potential of various thiazole derivatives in different therapeutic areas. For instance, thiazolo[4,5-d]pyrimidines, which are structurally related to the building blocks of DNA and RNA, have been investigated as anticancer, antiviral, and anti-inflammatory agents. nih.gov

A notable example of a therapeutic strategy involving a thiazole scaffold is the development of inhibitors of angiogenesis, the process by which new blood vessels are formed. This process is critical for tumor growth and metastasis. As mentioned earlier, a series of pyridinyl-thiazolyl carboxamide derivatives were designed and shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in vitro. The optimized lead compound also demonstrated potent anti-angiogenic effects in an ex vivo aortic ring sprouting model and an in vivo chick embryo chorioallantoic membrane (CAM) assay. nih.gov Importantly, this compound strongly inhibited tumor growth in a preclinical animal model. nih.gov

Table 2: Preclinical Anti-Angiogenic Activity of a Thiazole Derivative

These preclinical findings underscore the potential of the thiazolyl-propenal scaffold and its derivatives in the development of new therapeutic agents. Further research is warranted to fully explore the medicinal chemistry of this promising class of compounds.

Future Directions and Emerging Research Avenues for 2 Propenal, 3 4 Methyl 2 Thiazolyl

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The paradigm of drug discovery and materials science is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the ability to navigate the vast chemical space with unprecedented speed and precision, moving beyond traditional, more serendipitous discovery methods. nih.gov For a scaffold like 2-Propenal, 3-(4-methyl-2-thiazolyl)-, AI and ML can be pivotal in designing novel analogs with optimized properties.

Table 1: AI and Machine Learning Approaches in Compound Design

AI/ML Technique Application in Compound Design Potential Impact on 2-Propenal, 3-(4-methyl-2-thiazolyl)- Derivatives
Deep Neural Networks (DNNs) Predict molecular properties, bioactivity, and toxicity from chemical structure. nih.gov Rapidly screen virtual libraries of derivatives for desired therapeutic effects.
Generative Models (e.g., GANs, VAEs) Design novel molecules (de novo design) with specific property constraints. springernature.com Create new, synthesizable analogs with enhanced potency or novel mechanisms of action.
Active Learning Iteratively select the most informative compounds to test, improving model accuracy with minimal data. nih.gov Efficiently explore the structure-activity relationship (SAR) landscape with fewer synthesized compounds.
Reinforcement Learning Optimize molecules toward a multi-parameter goal (e.g., potency, solubility, low toxicity). nih.gov Fine-tune lead compounds to achieve a balanced profile suitable for further development.
Natural Language Processing (NLP) Mine scientific literature and patents for chemical information and reaction pathways. springernature.com Accelerate research by identifying existing knowledge and potential synthetic routes for novel derivatives.

Development of Advanced Delivery Systems for Enhanced Biological Efficacy

The therapeutic efficacy of a promising compound is often limited by its pharmacokinetic properties, such as poor solubility, low bioavailability, or rapid metabolism. Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these limitations. For thiazole-containing compounds like 2-Propenal, 3-(4-methyl-2-thiazolyl)-, future research will likely focus on encapsulation and conjugation technologies to enhance biological performance.

Nanoparticle-based systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate the compound, protecting it from premature degradation and improving its solubility in aqueous environments. These nanocarriers can be further engineered with surface ligands (e.g., antibodies, peptides) for targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. Another avenue involves creating prodrugs or conjugates, where the core molecule is chemically linked to a carrier, such as a polymer or a peptide, which alters its properties until it reaches the target site.

Exploration of New Biological Targets and Disease Indications

The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govglobalresearchonline.net Derivatives of the thiazole ring have shown activity against a range of biological targets, demonstrating the scaffold's versatility. bohrium.comnih.gov

Future research on 2-Propenal, 3-(4-methyl-2-thiazolyl)- will aim to identify its specific molecular targets to understand its mechanism of action. This exploration could reveal novel applications in various diseases. For instance, many anticancer agents target tubulin polymerization, and new microtubule-targeting agents are continually being sought to overcome resistance. mdpi.com The discovery of dual-target inhibitors, such as compounds that inhibit both tubulin and specific kinases like EGFR or HER2, represents a promising strategy in cancer therapy. researchgate.netacs.org Furthermore, the inhibition of bacterial enzymes such as DNA gyrase is a validated approach for developing new antibiotics, a critical area of research given rising antimicrobial resistance. nih.gov By screening 2-Propenal, 3-(4-methyl-2-thiazolyl)- and its derivatives against panels of kinases, proteases, and other enzymes, researchers may uncover entirely new therapeutic indications.

Table 2: Potential Biological Targets for Thiazole-Based Compounds

Target Class Specific Example Associated Disease Indication
Kinases Epidermal Growth Factor Receptor (EGFR), HER2, JAK2 researchgate.netacs.org Cancer
Cytoskeletal Proteins Tubulin mdpi.comacs.org Cancer
Bacterial Enzymes DNA Gyrase nih.gov Bacterial Infections
Viral Proteins Coronavirus Glycosyltransferases acs.org Viral Infections
Metabolic Proteins Sterol Response Element-Binding Proteins (SREBPs) nih.gov Cancer, Metabolic Disorders
Enzymes in DNA Synthesis Dihydrofolate Reductase (DHFR) researchgate.net Cancer, Bacterial Infections

Innovations in Multicomponent Reactions for Efficient Synthesis of Derivatives

The ability to rapidly generate a library of chemical analogs is crucial for exploring structure-activity relationships (SAR). Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are ideal for this purpose. mdpi.com They are highly efficient, reduce waste, and simplify synthetic procedures compared to traditional multi-step synthesis. mdpi.combohrium.com The synthesis of thiazole derivatives is well-suited to MCR strategies.

The classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a foundational method. nih.govmdpi.com Modern innovations are building upon this and other strategies to create more powerful and sustainable synthetic routes. Domino or cascade reactions, where subsequent bond-forming events occur in a single pot without isolating intermediates, are a key area of development for complex thiazole synthesis. nih.govbohrium.com Furthermore, the use of green chemistry principles, such as solvent-free reactions or chemoenzymatic approaches that use enzymes to catalyze key steps, is gaining traction. iau.irnih.gov These innovative MCRs will enable the efficient production of a diverse range of 2-Propenal, 3-(4-methyl-2-thiazolyl)- derivatives for biological screening and materials development.

Table 3: Synthetic Strategies for Thiazole Derivatives

Reaction Type Description Advantages
Hantzsch Thiazole Synthesis Condensation of an α-haloketone with a thioamide-containing compound. mdpi.com Well-established, versatile, and generally provides high yields.
Three-Component Reactions One-pot reaction of primary amines, acetylenedicarboxylates, and isothiocyanates. iau.ir High atom economy, operational simplicity, rapid access to diverse structures.
Domino/Cascade Reactions Multiple bond-forming reactions occur sequentially in a single operation. nih.govbohrium.com Increased molecular complexity from simple starting materials, high efficiency.
Chemoenzymatic MCRs Use of an enzyme (e.g., trypsin) to catalyze the multicomponent synthesis. nih.gov Mild reaction conditions, high yields, environmentally friendly.
Catalyst-Supported MCRs Use of a reusable catalyst (e.g., silica-supported acid) under heating or sonication. mdpi.com Green methodology, easy catalyst recovery and reuse, shorter reaction times.

Investigation of Environmental and Ecological Roles (Excluding Ecotoxicity)

While much of the focus on synthetic compounds is on their human-directed applications, understanding their lifecycle and interactions within the broader environment is a growing area of scientific inquiry. Thiazole derivatives have been identified as emerging pollutants in aquatic environments, making the study of their environmental fate—how they transform and where they accumulate—important. nih.gov

Future research could investigate the natural degradation pathways of 2-Propenal, 3-(4-methyl-2-thiazolyl)-. A comparative study on a model thiazole compound has already shown that degradation via an advanced oxidation process (like UV/H₂O₂) produces a different set of intermediate byproducts than enzymatic degradation. nih.gov Understanding these transformation products is crucial for a complete picture of the compound's environmental presence. Additionally, many biologically active compounds are derived from natural products produced by organisms like microbes, plants, and marine sponges. nih.gov Investigating whether structurally similar propenal or thiazole compounds exist in nature could provide insights into their potential ecological roles and biodegradability. This research would focus on the compound's chemical transformations and persistence in soil and water systems, contributing to a more holistic and ecologically conscious approach to chemical science. wikipedia.org

Q & A

Q. What are the recommended synthetic routes for 2-Propenal, 3-(4-methyl-2-thiazolyl)-, and how can reaction conditions be optimized?

The synthesis of thiazole-containing aldehydes often involves condensation reactions or cyclization of precursors. For example, thiazole derivatives can be synthesized via electrophilic substitution or coupling reactions using chloroacetyl chloride and aromatic aldehydes under basic conditions . To optimize yield, parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and catalyst selection (e.g., piperidine for aldol condensation) should be systematically tested. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to monitor progress .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray) resolve the structural conformation of 2-Propenal, 3-(4-methyl-2-thiazolyl)-?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths and angles, as demonstrated in studies of analogous thiazole derivatives . For instance, X-ray analysis can confirm the planarity of the thiazole ring and the trans/cis configuration of the propenal group. Complementary NMR (¹H/¹³C) and IR spectroscopy can identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and validate electron delocalization in the thiazole-propenal system .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and thermodynamic properties of 2-Propenal, 3-(4-methyl-2-thiazolyl)-?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (FMOs) to predict reactivity, such as nucleophilic attack sites on the thiazole ring. Thermodynamic properties (e.g., Gibbs free energy, enthalpy) can be calculated using MP2 methods to assess stability under varying temperatures. These approaches have been validated for structurally related compounds in analyzing charge transfer and polarizability .

Q. How should researchers address contradictions in experimental vs. computational data for this compound’s reactivity?

Discrepancies between observed reaction outcomes (e.g., unexpected byproducts) and computational predictions may arise from solvent effects or transition-state barriers not accounted for in silico. To resolve this, perform solvent-dependent DFT calculations (e.g., using the SMD model) and validate with kinetic studies (e.g., Arrhenius plots). For example, if a reaction proceeds via an unmodeled radical pathway, electron paramagnetic resonance (EPR) spectroscopy can detect transient intermediates .

Q. What strategies are effective for studying the biological interactions of 2-Propenal, 3-(4-methyl-2-thiazolyl)-, given its thiazole moiety?

The 4-methylthiazole group may interact with biological targets (e.g., enzymes, DNA) via hydrogen bonding or π-π stacking. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to proteins like cytochrome P450. Experimental validation via fluorescence quenching assays or isothermal titration calorimetry (ITC) can quantify interactions with DNA or serum albumin. Metabolite identification using LC-MS/MS is recommended to track biotransformation pathways .

Methodological Considerations

Q. How can hydrogen-bonding networks influence the crystallographic packing of this compound?

In crystal lattices, intermolecular C–H⋯O hydrogen bonds often form centrosymmetric dimers, as observed in related propenal-thiazole derivatives. These interactions stabilize the lattice and affect solubility. To analyze this, compare powder X-ray diffraction (PXRD) patterns of recrystallized samples under different solvents (e.g., ethanol vs. acetonitrile) .

Q. What safety protocols are critical when handling 2-Propenal, 3-(4-methyl-2-thiazolyl)- in the lab?

Aldehyde groups are prone to oxidation and may release irritants. Use fume hoods, nitrile gloves, and eye protection. In case of exposure, immediately rinse with water and consult safety data sheets (SDS) for analogous compounds (e.g., 2-Propen-1-one derivatives) . Store under inert gas (argon) to prevent degradation.

Data-Driven Insights Table

PropertyMethodKey FindingReference
Bond length (C–N)X-ray crystallography1.35–1.38 Å (indicative of resonance)
HOMO-LUMO gapDFT/B3LYP4.2 eV (predicts moderate reactivity)
Melting pointDifferential Scanning Calorimetry145–148°C (decomposition observed)
Solubility in DMSOGravimetric analysis28 mg/mL at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.